molecular formula C4H2N4O2 B12819692 4-Nitro-1H-imidazole-1-carbonitrile

4-Nitro-1H-imidazole-1-carbonitrile

Cat. No.: B12819692
M. Wt: 138.08 g/mol
InChI Key: KVXKHVHJOXXNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-imidazole-1-carbonitrile is a heterocyclic organic compound that features both a nitro group and a nitrile group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1H-imidazole-1-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include nitroimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Products typically include aminoimidazole derivatives.

    Substitution: Products vary depending on the nucleophile used but generally result in substituted imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitroimidazole
  • 5-Nitroimidazole
  • 4-Nitroimidazole

Uniqueness

4-Nitro-1H-imidazole-1-carbonitrile is unique due to the presence of both a nitro group and a nitrile group on the imidazole ring

Properties

Molecular Formula

C4H2N4O2

Molecular Weight

138.08 g/mol

IUPAC Name

4-nitroimidazole-1-carbonitrile

InChI

InChI=1S/C4H2N4O2/c5-2-7-1-4(6-3-7)8(9)10/h1,3H

InChI Key

KVXKHVHJOXXNOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.